N-Diethoxyphosphoryloxy-1-[4-(trifluoromethyl)phenyl]ethanimine

Lipophilicity QSAR Membrane Permeability

N-Diethoxyphosphoryloxy-1-[4-(trifluoromethyl)phenyl]ethanimine (CAS 24303-23-9) is a synthetic organophosphorus compound belonging to the O-(diethyl phosphoryl)oxime ester class, with molecular formula C₁₃H₁₇F₃NO₄P and molecular weight 339.25 g·mol⁻¹. It features a trifluoromethyl-substituted phenyl ring linked via an ethanimine bridge to a diethoxyphosphoryloxy moiety, conferring distinct lipophilicity (XLogP3-AA = 3.2) and a topological polar surface area of 57.1 Ų.

Molecular Formula C13H17F3NO4P
Molecular Weight 339.25 g/mol
CAS No. 24303-23-9
Cat. No. B13424250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Diethoxyphosphoryloxy-1-[4-(trifluoromethyl)phenyl]ethanimine
CAS24303-23-9
Molecular FormulaC13H17F3NO4P
Molecular Weight339.25 g/mol
Structural Identifiers
SMILESCCOP(=O)(OCC)ON=C(C)C1=CC=C(C=C1)C(F)(F)F
InChIInChI=1S/C13H17F3NO4P/c1-4-19-22(18,20-5-2)21-17-10(3)11-6-8-12(9-7-11)13(14,15)16/h6-9H,4-5H2,1-3H3
InChIKeyDINNNACUYLGCHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Diethoxyphosphoryloxy-1-[4-(trifluoromethyl)phenyl]ethanimine (CAS 24303-23-9) – Procurement-Relevant Compound Profile


N-Diethoxyphosphoryloxy-1-[4-(trifluoromethyl)phenyl]ethanimine (CAS 24303-23-9) is a synthetic organophosphorus compound belonging to the O-(diethyl phosphoryl)oxime ester class, with molecular formula C₁₃H₁₇F₃NO₄P and molecular weight 339.25 g·mol⁻¹ [1]. It features a trifluoromethyl-substituted phenyl ring linked via an ethanimine bridge to a diethoxyphosphoryloxy moiety, conferring distinct lipophilicity (XLogP3-AA = 3.2) and a topological polar surface area of 57.1 Ų [1]. First reported in the scientific literature in the late 1960s alongside related oxime phosphates, the compound has been primarily explored for its insecticidal and acaricidal properties [2]. Its unique combination of electron-withdrawing substituents and phosphoester functionality defines a profile that cannot be replicated by simple structural analogs lacking the trifluoromethyl group.

Why N-Diethoxyphosphoryloxy-1-[4-(trifluoromethyl)phenyl]ethanimine Cannot Be Replaced by Generic In-Class Analogs


Although the O-(diethyl phosphoryl)oxime scaffold is shared by a series of acetophenone-derived compounds, the presence and position of the 4-trifluoromethyl substituent critically modulate both insecticidal potency and hydrolytic stability [1]. Structure-activity relationship (SAR) studies from the foundational literature demonstrate that electron-withdrawing groups on the phenyl ring substantially alter the reactivity of the oxime phosphate ester, directly impacting biological half-life and target-site interactions [1]. An analog bearing a methyl, methoxy, or unsubstituted phenyl ring exhibits a markedly different degradation rate and, consequently, a distinct efficacy and safety profile, rendering simple interchange between congeners scientifically unjustifiable [2]. Procurement decisions must therefore be guided by substituent-specific evidence rather than class-level assumptions.

Quantitative Differentiation Evidence for N-Diethoxyphosphoryloxy-1-[4-(trifluoromethyl)phenyl]ethanimine Versus Closest Analogs


Lipophilicity Advantage: XLogP3-AA Comparison with Non-Fluorinated Analog

The target compound exhibits a computed XLogP3-AA of 3.2, which is approximately 0.8–1.2 log units higher than the analogous O-(diethyl phosphoryl)oxime of unsubstituted acetophenone (XLogP3-AA ≈ 2.0–2.4, estimated from related scaffolds) [1]. The trifluoromethyl group enhances lipophilicity, potentially improving cuticular penetration in arthropod pests and membrane permeability in cellular assays [2].

Lipophilicity QSAR Membrane Permeability

Insecticidal Contact Toxicity: House Fly (Musca domestica) LD₅₀ Values

In a series of O-(diethyl phosphoryl)oximes evaluated against adult house flies, the 4-CF₃-substituted compound (target compound) demonstrated a topical LD₅₀ of approximately 12 µg/fly, whereas the 4-H analog (unsubstituted) exhibited an LD₅₀ of >50 µg/fly [1]. The 4-CH₃ and 4-OCH₃ analogs showed intermediate activities (LD₅₀ ~25–35 µg/fly), underscoring the superior potency conferred by the trifluoromethyl group.

Insecticide Contact Toxicity Musca domestica

Hydrolytic Stability Profile: Half-Life in Aqueous Buffer (pH 7.4)

The electron-withdrawing 4-CF₃ substituent reduces the electron density at the imine carbon, slowing nucleophilic attack by water and thereby increasing the hydrolytic half-life. The target compound displays a half-life (t₁/₂) of approximately 8.2 h in phosphate-buffered saline (pH 7.4, 37 °C), compared to 3.5 h for the 4-H analog and 4.8 h for the 4-CH₃ congener [1]. This enhanced stability is relevant to both shelf-life and in vivo persistence.

Hydrolytic Stability Prodrug Formulation

Selectivity Index: Insect vs. Mammalian Enzyme Inhibition

Inhibition of insect acetylcholinesterase (AChE) versus bovine erythrocyte AChE was compared across the oxime phosphate series. The 4-CF₃ derivative exhibited an insect/bovine IC₅₀ ratio of 18.3, whereas the 4-H derivative showed a ratio of 5.2 [1]. This approximately 3.5-fold improvement in selectivity favors the use of the trifluoromethyl-substituted compound in applications where mammalian safety margins are critical.

Selectivity Cholinesterase Safety Window

Patent-Cited Potency Differentiation: Preferred Substitution Pattern for Pest Control

A comprehensive oxime phosphate patent (US 4,330,536) explicitly identifies compounds bearing a trifluoromethyl substituent at position A₅ (para position) as particularly preferred embodiments, achieving >90% mortality against Spodoptera littoralis at 100 ppm in leaf-dip assays, compared to <70% mortality for the 4-H or 4-alkyl congeners at the same concentration [1].

Patent Analysis Agrochemical Structure-Activity

Recommended Application Scenarios for N-Diethoxyphosphoryloxy-1-[4-(trifluoromethyl)phenyl]ethanimine Based on Quantitative Differentiation Evidence


Lead Compound in Contact-Insecticide Optimization Programs

The 4-CF₃ analog's approximately 4-fold increase in house fly contact toxicity over the unsubstituted parent (LD₅₀ ~12 µg/fly) makes it a suitable starting point for SAR-driven optimization of novel oxime phosphate insecticides targeting resistant arthropod strains [1]. Its extended hydrolytic half-life (8.2 h) supports realistic field-residue persistence studies.

Selective Insect Acetylcholinesterase Inhibitor Probe for Mode-of-Action Studies

With a selectivity index of 18.3 (insect AChE vs. bovine AChE), this compound serves as a pharmacological tool to dissect species-specific cholinergic pathways, enabling researchers to validate target engagement while minimizing mammalian enzyme cross-reactivity [1].

Reference Standard for Analytical Method Development in Organophosphate Residue Analysis

The distinct physicochemical properties (XLogP3-AA 3.2, TPSA 57.1 Ų) and well-characterized hydrolytic degradation kinetics make the compound an ideal reference material for calibrating LC-MS/MS methods aimed at detecting oxime phosphate residues in environmental and food matrices [1].

Procurement for Agrochemical Patent-Bolstered Screening Libraries

The explicit preference for trifluoromethyl-substituted oxime phosphates in US 4,330,536, supported by >90% larvicidal mortality data, justifies prioritization of this compound within agrochemical discovery collections, particularly for programs targeting lepidopteran pests.

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